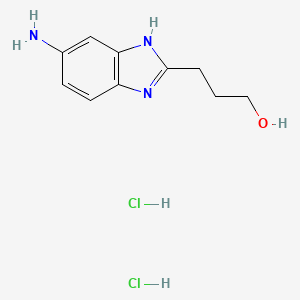

(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Descripción general

Descripción

(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate, also known as tBOC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline and is commonly used as a protecting group in peptide synthesis.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater This review summarizes knowledge on the biodegradation and environmental fate of ETBE, an oxygenate in gasoline, in soil and groundwater. Microorganisms capable of degrading ETBE have been identified, indicating potential bioremediation strategies for related compounds (Thornton et al., 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants Environmental Occurrence, Human Exposure, and Toxicity

This review discusses the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, such as BHT and DBP. These compounds, similar in structure to tert-butyl-based compounds, show various bioactivities, indicating the importance of understanding the environmental and health impacts of synthetic additives (Liu & Mabury, 2020).

Degradation and Removal Techniques

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor This study explores the decomposition of MTBE, a gasoline additive, by using hydrogen in a cold plasma reactor. The findings contribute to the development of techniques for the degradation of environmental pollutants, providing a potential method for dealing with carbamate pollutants (Hsieh et al., 2011).

Bioseparation Processes

Three-Phase Partitioning as a Bioseparation Process This review highlights three-phase partitioning (TPP) as a non-chromatographic bioseparation technology for extracting bioactive molecules from natural sources. The versatility and efficiency of TPP in separating various compounds, including potentially carbamates, underscore its application in food, cosmetics, and medicine (Yan et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in peptide synthesis .

Mode of Action

As a carbamate, this compound likely acts as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is a common carbamate protecting group . It can be installed and removed under relatively mild conditions . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

In the context of peptide synthesis, the use of carbamate protecting groups like the boc group allows for selective reactions on different parts of the molecule . This can affect various biochemical pathways depending on the specific peptide being synthesized.

Result of Action

In the context of peptide synthesis, the use of carbamate protecting groups like the boc group can facilitate the synthesis of complex peptides by protecting reactive amine groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the removal of the Boc group can be achieved with strong acid or heat . Therefore, the pH and temperature of the environment can influence the compound’s action. Other factors, such as the presence of other reactive species in the environment, can also potentially influence the compound’s action.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWYRRRUDWGVEC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

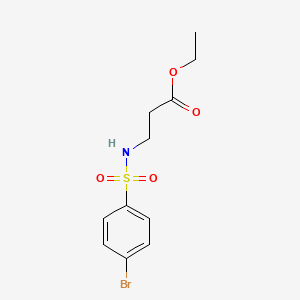

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B3074948.png)

![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)

![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)

![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)